Cas no 1353995-69-3 ((R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester)
(R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Chemical and Physical Properties
Names and Identifiers
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- (R)-3-(2-hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- (R)-tert-Butyl 3-((2-hydroxyethyl)thio)pyrrolidine-1-carboxylate
- AM95317
- (R)-3-(2-Hydroxyethylsulfanyl)pyrrolidine-1-carboxylic acid tert-butyl ester
- (R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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- Inchi: 1S/C11H21NO3S/c1-11(2,3)15-10(14)12-5-4-9(8-12)16-7-6-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1
- InChI Key: VGGJFNNNWMSUNG-SECBINFHSA-N
- SMILES: S(CCO)[C@H]1CN(C(=O)OC(C)(C)C)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 240
- Topological Polar Surface Area: 75.1
(R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 081236-500mg |
R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester |
1353995-69-3 | 500mg |
£526.00 | 2022-03-01 | ||
| Chemenu | CM498073-1g |
(R)-tert-Butyl3-((2-hydroxyethyl)thio)pyrrolidine-1-carboxylate |
1353995-69-3 | 97% | 1g |
$1045 | 2023-01-01 |
(R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on (R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Introduction to (R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
The compound (R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, identified by the CAS number 1353995-69-3, is a significant molecule in the field of organic chemistry and pharmacology. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, which is widely used in drug design due to its structural versatility and potential bioactivity. The presence of the tert-butyl ester group and the hydroxyethylsulfanyl substituent introduces unique chemical properties that make this compound a subject of interest in both academic and industrial research.
Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, its sulfur-containing moiety has been shown to exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, the hydroxyethyl group may enhance the compound's solubility and bioavailability, making it a promising candidate for drug delivery systems.
The stereochemistry at the chiral center (R configuration) plays a crucial role in determining the compound's pharmacokinetic profile and biological activity. Stereoisomers often exhibit different activities due to their interaction with biological targets, such as enzymes or receptors. In this case, the (R) configuration may provide selectivity towards specific enzyme systems, making it a valuable tool in asymmetric synthesis and enantioselective catalysis.
From a synthetic perspective, the construction of this compound involves advanced organic chemistry techniques. The synthesis typically begins with the preparation of pyrrolidine derivatives, followed by functionalization at the 3-position with the hydroxyethylsulfanyl group. The introduction of the tert-butyl ester group is often achieved through nucleophilic substitution or coupling reactions, ensuring high yields and purity. These synthetic strategies are not only efficient but also scalable, making them suitable for large-scale production in pharmaceutical settings.
In terms of applications, this compound has shown potential as a lead molecule in drug discovery programs targeting various diseases. For example, its ability to modulate enzyme activity has been explored in preclinical studies, demonstrating its potential as an inhibitor of specific proteases or kinases. Furthermore, its structural features make it a candidate for further modification to enhance its pharmacokinetic properties or to optimize its therapeutic index.
Looking ahead, ongoing research aims to uncover new biological roles of this compound and to explore its potential in emerging therapeutic areas such as cancer treatment and infectious diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into clinically relevant drugs.
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